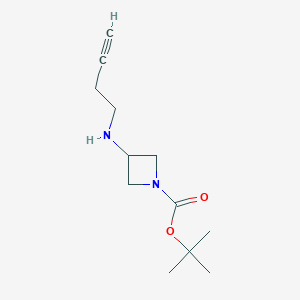![molecular formula C10H16O2 B13464078 3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13464078.png)
3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its strained ring system and interesting chemical properties. The presence of a butyl group and a carboxylic acid functional group makes this compound versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylbicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . Subsequent reactions, such as haloform reactions, can introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow photochemical reactions, to efficiently produce the bicyclo[1.1.1]pentane core.
Análisis De Reacciones Químicas
Types of Reactions
3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and equipment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.
Aplicaciones Científicas De Investigación
3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Its derivatives may have potential therapeutic applications, particularly in drug design and development.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The strained ring system of the bicyclo[1.1.1]pentane core can influence the compound’s reactivity and binding affinity to various targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a tert-butyl group instead of a butyl group.
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Contains a phenyl group instead of a butyl group.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Features a methoxycarbonyl group in addition to the carboxylic acid group.
Uniqueness
3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. The combination of the bicyclic structure and the butyl group provides distinct steric and electronic effects, making this compound valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
3-butylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-9-5-10(6-9,7-9)8(11)12/h2-7H2,1H3,(H,11,12) |
Clave InChI |
QLQFEPICHLNDCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC12CC(C1)(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



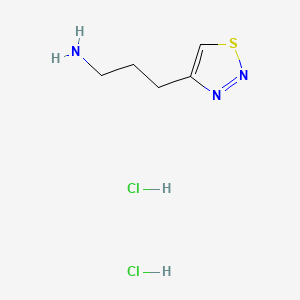
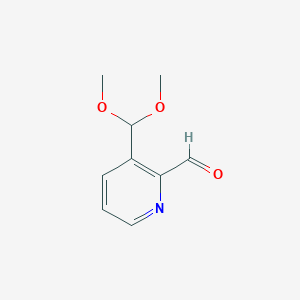
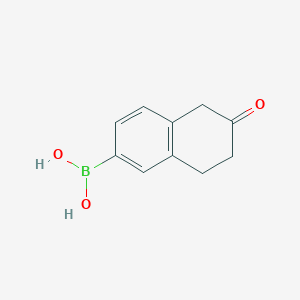
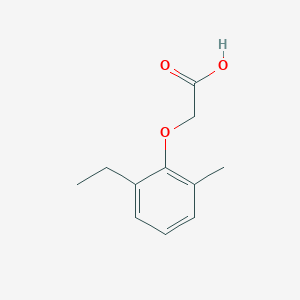
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)
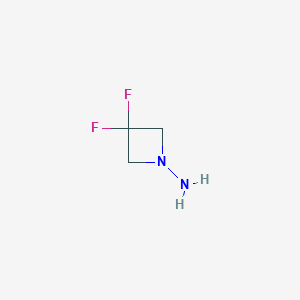
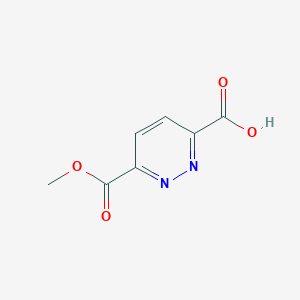
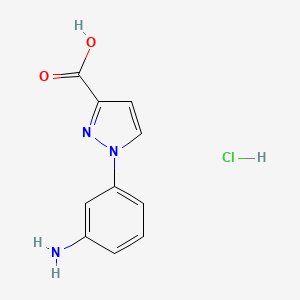
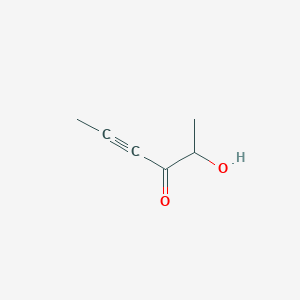
![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
